Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H10BrFO2 It is a cyclopropane derivative that features a bromine and fluorine substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced cyclopropane derivatives.
Scientific Research Applications
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets. The cyclopropane ring can also impart unique conformational properties that affect its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclopropane ring and a halogenated phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and implications in pharmacology.
- Molecular Formula : C11H10BrF O2
- CAS Number : 1620318-27-5
- Molecular Weight : 259.10 g/mol
- Structure : The compound features a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms, which can significantly influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the cyclopropanation of suitable precursors. A common method includes:
- Cyclopropanation : Reaction of 4-bromo-3-fluorobenzyl bromide with diazomethane.
- Esterification : The resulting cyclopropane intermediate is then esterified with methanol to yield the final product.
The biological activity of this compound is hypothesized to stem from its interaction with various biomolecules, including enzymes and receptors. The specific positioning of the bromine and fluorine atoms can enhance binding affinity and specificity towards molecular targets, potentially affecting cellular signaling pathways.
Pharmacological Studies
Recent studies have evaluated the compound's effects on different cell lines:
- Anticancer Activity : Research has indicated that derivatives of cyclopropane compounds exhibit significant inhibition on the proliferation of U937 human myeloid leukemia cells. These compounds did not show cytotoxic effects on normal cells, highlighting their potential as selective anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that similar compounds within this class may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Study 1: Inhibition of Cancer Cell Proliferation
A study published in January 2023 explored the synthesis and biological evaluation of phenylcyclopropane derivatives, including this compound. The results demonstrated effective inhibition of U937 cell proliferation without affecting normal cell viability, suggesting a targeted therapeutic approach in leukemia treatment .
Study 2: Structure-Activity Relationship
In another investigation focusing on structure-activity relationships (SAR), modifications to the cyclopropane ring and substituent positions were analyzed to optimize biological activity. The presence of halogens such as bromine and fluorine was found to enhance binding interactions with specific receptors, leading to improved pharmacological profiles .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C11H10BrF O2 |
Molecular Weight | 259.10 g/mol |
CAS Number | 1620318-27-5 |
Anticancer Activity | Effective against U937 cells |
Anti-inflammatory Potential | Inhibition of pro-inflammatory cytokines |
Properties
IUPAC Name |
methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-15-10(14)11(4-5-11)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLZKBJHDSCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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